Methyl 5-oxocyclohex-2-ene-1-carboxylate

Description

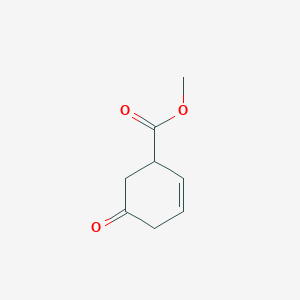

Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic ester featuring a six-membered cyclohexene ring with a ketone group at position 5 and a methyl ester substituent at position 1. The conjugated double bond at position 2 introduces strain and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions or as a precursor for bioactive molecules. Its stereoelectronic properties are influenced by the keto-enol tautomerism of the carbonyl group and the puckered conformation of the cyclohexene ring, which can be analyzed using Cremer-Pople parameters .

Properties

CAS No. |

134241-95-5 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 5-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

FAMOFMDINHZUNQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CC(=O)CC=C1 |

Canonical SMILES |

COC(=O)C1CC(=O)CC=C1 |

Synonyms |

2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Volatility : Methyl esters (e.g., Methyl 5-oxocyclohex-2-ene-1-carboxylate) exhibit higher volatility than ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) due to reduced molecular weight .

- Solubility : The ketone at position 5 in the target compound enhances polarity compared to analogues with alkyl substituents (e.g., 6-methyl in Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate), improving solubility in polar solvents .

- Thermal Stability: Compounds with aromatic backbones (e.g., dehydroabietic acid methyl ester) show superior stability over non-aromatic cyclohexene derivatives .

Conformational Analysis

The puckering of the cyclohexene ring in this compound can be quantified using Cremer-Pople coordinates, revealing a half-chair conformation. This contrasts with flatter rings in fused systems (e.g., dehydroabietic acid derivatives) and more strained puckering in smaller cyclic esters .

Research Findings and Data

Table 1: Comparative Physicochemical Data

| Property | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate | Sandaracopimaric acid methyl ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~168.15 | ~196.22 | ~332.48 |

| Boiling Point (°C) | ~210 (estimated) | ~235 (estimated) | >300 |

| Solubility in Hexane | Moderate | Low | Insoluble |

| Key Application | Organic synthesis | Polymer precursors | Natural product isolation |

Note: Data inferred from structural analogues and methyl ester trends .

Table 2: Reactivity Comparison

| Reaction Type | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate |

|---|---|---|

| Diels-Alder Kinetics | Fast (2-ene conjugation) | Slow (3-ene non-conjugated) |

| Ester Hydrolysis (pH 7) | t₁/₂ = 12 h | t₁/₂ = 24 h (steric hindrance) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.